![molecular formula C11H8O5S B5546667 5-[(5-carboxy-2-thienyl)methyl]-2-furoic acid](/img/structure/B5546667.png)

5-[(5-carboxy-2-thienyl)methyl]-2-furoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related furanic compounds, such as 2,5-furandicarboxylic acid (FDCA), has been achieved through various carboxylation reactions starting from furoic acid and CO2, employing different catalytic and stoichiometric processes. This approach is crucial as it bypasses the glucose isomerization and selectivity issues observed in alternative routes to FDCA, making it a green alternative for the polymer industry (Drault et al., 2020). Additionally, controlled Birch conditions have been used to synthesize 5-substituted-2,5-dihydro-2-furoic acids, highlighting the diverse methodologies applicable in the synthesis of furanic derivatives (Masamune et al., 1975).

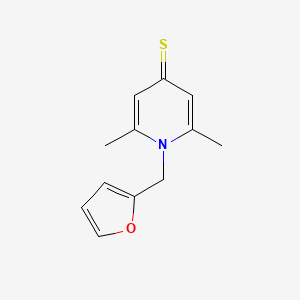

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through various spectroscopic and analytical techniques, revealing significant information on the molecular conformation and electron distribution within the molecule. For example, studies on 5-furan-2yl derivatives have confirmed their structures via elemental analyses, IR, and 1H-NMR spectra, indicating the presence of thiol-thione tautomeric equilibrium (Koparır et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving furanic compounds are diverse and can lead to various functional derivatives. For instance, the Birch reduction of heterocyclic carboxylic acids, such as 3-furoic acid, underlines the reductive capabilities and the potential for structural modification through hydrogenation processes (Kinoshita et al., 1975).

Physical Properties Analysis

The physical properties of furanic derivatives, including melting points, solubility, and crystalline structure, are crucial for their application in material science and chemical engineering. Research on the structural and vibrational spectra of related compounds, such as indolecarboxylic acids, provides insight into the molecular interactions and stability of these compounds (Morzyk-Ociepa et al., 2004).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and compatibility with other compounds, are fundamental for the development of new materials and chemicals. Studies have shown that carboxylation enhances the fragmentation of furan upon resonant electron attachment, highlighting the impact of functional group modification on the chemical behavior of furanic compounds (Zawadzki et al., 2020).

科学的研究の応用

Chemical Synthesis and Reactions :

- The Birch reduction of heterocyclic carboxylic acids, like furoic acid, has been explored to yield different chemical structures. This process involves reducing 3-furoic acid with sodium and 2-propanol in liquid ammonia, leading to compounds such as 2,3-dihydro-3-furoic acid (Kinoshita, Miyano, & Miwa, 1975).

- Synthesis of various furan carboxylic acids, including 5-methyl-2-furancarboxylic acid and 5-methoxymethyl-2-furancarboxylic acid, was achieved with high yields, using Comamonas testosteroni SC1588 cells (Wen, Zhang, Zong, & Li, 2020).

Material Science Applications :

- Furan-2,5-dicarboxylic acid (FDCA), derived from furoic acid, is a biomass-derived diacid used in the production of polymers like polyethylene furandicarboxylate (PEF), a substitute for petroleum-derived polyethylene terephthalate (PET). Carbonate-promoted C–H carboxylation has been explored to synthesize FDCA from 2-furoic acid and CO2 (Dick, Frankhouser, Banerjee, & Kanan, 2017).

Biochemical Applications :

- Furan carboxylic acids have been identified as promising biobased building blocks in pharmaceutical and polymer industries. Their production has been optimized using cofactor-engineered Escherichia coli cells, leading to high productivity and substrate tolerance (Zhang, Wang, Li, Guo, Zong, & Li, 2020).

Analytical Chemistry :

- High-performance liquid chromatographic methods have been developed for determining compounds like 2-furoic acid in various samples, demonstrating the importance of furoic acids in analytical applications (Nozal, Bernal, Toribio, Jiménez, & Martín, 2001).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-[(5-carboxythiophen-2-yl)methyl]furan-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O5S/c12-10(13)8-3-1-6(16-8)5-7-2-4-9(17-7)11(14)15/h1-4H,5H2,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVUZSITQDYLLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C(=O)O)CC2=CC=C(S2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(5-Carboxy-2-thienyl)methyl]-2-furoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5546588.png)

![2,2-dimethyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B5546593.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5546615.png)

![N,N-diethyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5546616.png)

![2-methyl-3-(4-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5546619.png)

![1-{3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5546630.png)

![2-methyl-1-(2H-tetrazol-5-yl)-5,6-dihydrobenzo[f]isoquinoline](/img/structure/B5546641.png)

![N-({[4-(chloromethyl)-6-(dimethylamino)-1,3,5-triazin-2-yl]amino}carbonyl)-4-methylbenzenesulfonamide](/img/structure/B5546660.png)

![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-thiophenecarboxamide](/img/structure/B5546666.png)

![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(3-propyl-1H-pyrazol-4-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5546671.png)

![methyl 4-{2-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}benzoate](/img/structure/B5546677.png)

![8-(2,6-dichloro-3-hydroxybenzyl)-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5546685.png)